Cas no 1179027-17-8 (4-(5-chloro-2-methoxyphenyl)-2-fluorobenzoic acid)

4-(5-chloro-2-methoxyphenyl)-2-fluorobenzoic acid 化学的及び物理的性質
名前と識別子
-
- 4-(5-chloro-2-methoxyphenyl)-2-fluorobenzoic acid
- 5'-Chloro-3-fluoro-2'-methoxy[1,1'-biphenyl]-4-carboxylic acid
- 4-(5-Chloro-2-methoxyphenyl)-2-fluorobenzoic acid, 95%
- 1179027-17-8
- 4-(5-CHLORO-2-METHOXYPHENYL)-2-FLUOROBENZOIC ACID
- DTXSID20681158
- AKOS005821321
- MFCD12859233
-
- MDL: MFCD12859233
- インチ: InChI=1S/C14H10ClFO3/c1-19-13-5-3-9(15)7-11(13)8-2-4-10(14(17)18)12(16)6-8/h2-7H,1H3,(H,17,18)
- InChIKey: DNPLTYJQUMKYFJ-UHFFFAOYSA-N
計算された属性
- せいみつぶんしりょう: 280.0302500Da
- どういたいしつりょう: 280.0302500Da
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 19
- 回転可能化学結合数: 3
- 複雑さ: 326
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.8
- トポロジー分子極性表面積: 46.5Ų
4-(5-chloro-2-methoxyphenyl)-2-fluorobenzoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB328943-5g |
4-(5-Chloro-2-methoxyphenyl)-2-fluorobenzoic acid, 95%; . |
1179027-17-8 | 95% | 5g |
€1159.00 | 2024-06-08 | |
abcr | AB328943-5 g |
4-(5-Chloro-2-methoxyphenyl)-2-fluorobenzoic acid, 95%; . |
1179027-17-8 | 95% | 5g |
€1159.00 | 2023-04-26 |
4-(5-chloro-2-methoxyphenyl)-2-fluorobenzoic acid 関連文献
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3. Bayesian analysis of data from segmented super-resolution images for quantifying protein clustering†Marta Cullell-Dalmau,Carlo Manzo Phys. Chem. Chem. Phys., 2020,22, 1107-1114
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4-(5-chloro-2-methoxyphenyl)-2-fluorobenzoic acidに関する追加情報
Professional Introduction to 4-(5-chloro-2-methoxyphenyl)-2-fluorobenzoic Acid (CAS No. 1179027-17-8)
4-(5-chloro-2-methoxyphenyl)-2-fluorobenzoic acid, with the CAS number 1179027-17-8, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the class of benzoic acid derivatives, characterized by its unique structural features that include a 5-chloro-2-methoxyphenyl substituent and a 2-fluorobenzoic moiety. These structural elements contribute to its distinct chemical properties and potential biological activities, making it a subject of extensive study in drug discovery and development.
The< strong>5-chloro-2-methoxyphenyl group in the molecular structure of 4-(5-chloro-2-methoxyphenyl)-2-fluorobenzoic acid introduces a chlorine atom at the fifth position of the phenyl ring and a methoxy group at the second position. This specific arrangement of functional groups enhances the compound's reactivity and interaction with biological targets, which is crucial for its potential applications in medicinal chemistry. The presence of these substituents also influences the compound's solubility, stability, and metabolic pathways, factors that are critical in determining its suitability for pharmaceutical use.
The 2-fluorobenzoic moiety is another key feature of this compound, contributing to its unique chemical profile. Fluorine atoms are known for their ability to modulate the electronic properties of molecules, which can significantly affect their biological activity. In the context of drug design, fluorine substitution often enhances metabolic stability, binding affinity, and pharmacokinetic properties. The combination of the 5-chloro-2-methoxyphenyl and 2-fluorobenzoic groups in 4-(5-chloro-2-methoxyphenyl)-2-fluorobenzoic acid suggests that it may exhibit a range of pharmacological effects, making it a promising candidate for further investigation.
In recent years, there has been growing interest in benzoic acid derivatives due to their diverse biological activities. These compounds have been explored for their potential roles in various therapeutic areas, including anti-inflammatory, anticancer, antimicrobial, and antiviral applications. The structural features of 4-(5-chloro-2-methoxyphenyl)-2-fluorobenzoic acid make it particularly interesting for researchers studying these mechanisms. The< strong>5-chloro-2-methoxyphenyl group may interact with specific enzymes or receptors involved in inflammatory pathways, while the 2-fluorobenzoic moiety could enhance binding to target proteins.
The synthesis of 4-(5-chloro-2-methoxyphenyl)-2-fluorobenzoic acid involves multi-step organic reactions that require precise control over reaction conditions and reagent selection. Advanced synthetic methodologies have been employed to achieve high yields and purity levels, ensuring that the final product meets the stringent requirements for pharmaceutical applications. Techniques such as palladium-catalyzed cross-coupling reactions and fluorination methods have been particularly useful in constructing the complex framework of this compound.
The pharmacological evaluation of 4-(5-chloro-2-methoxyphenyl)-2-fluorobenzoic acid has revealed several promising properties. Preclinical studies have indicated that this compound may exhibit potent anti-inflammatory effects by modulating key signaling pathways involved in inflammation. Additionally, its structural similarity to known bioactive molecules suggests potential applications in other therapeutic areas. Researchers are exploring its interactions with various biological targets to uncover new mechanisms of action and therapeutic possibilities.
The< strong>CAS number 1179027-17-8 provides a unique identifier for this compound, facilitating its recognition and classification in scientific literature and databases. This standardized numbering system ensures accurate documentation and tracking of chemical substances throughout their lifecycle, from discovery to commercialization. The CAS registry number is an essential tool for chemists and researchers involved in drug development, enabling them to access relevant information about the compound's properties, synthesis methods, and potential applications.
In conclusion, 4-(5-chloro-2-methoxyphenyl)-2-fluorobenzoic acid (CAS No. 1179027-17-8) is a structurally complex and biologically relevant compound with significant potential in pharmaceutical research. Its unique combination of functional groups makes it an attractive candidate for further exploration in drug discovery programs targeting various diseases. As research continues to uncover new therapeutic applications for benzoic acid derivatives, compounds like this one will play a crucial role in developing innovative treatments for human health.
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